N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine
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Overview
Description
N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which include N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine, have been studied for their antimicrobial properties. Notably, certain compounds in this class have demonstrated moderate to outstanding activity against various bacteria and fungi, such as Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, and Candida albicans (El-sayed et al., 2017).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine, has shown potential anticancer effects. Some synthesized compounds exhibited significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, making them of interest in cancer research (Abdellatif et al., 2014).
Antiviral and Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral activities, particularly against enteroviruses. Certain derivatives have shown high effectiveness in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004). Additionally, these compounds have been investigated for potential anti-inflammatory effects, as indicated by their ability to inhibit adenosine deaminase, a key enzyme in inflammatory processes (La Motta et al., 2009).
Antioxidant Activity
Some heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have demonstrated antioxidant activity. This suggests potential applications in areas where oxidative stress is a factor, such as neurodegenerative diseases and aging (El‐Mekabaty, 2015).
Antiamoebic Activity
Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their antiamoebic activity against strains of Entamoeba histolytica. Some compounds showed better inhibitory activity than the reference drug metronidazole, indicating potential as antiparasitic agents (Siddiqui et al., 2012).
properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5O/c1-2-5-12(6-3-1)21-16-14(10-20-21)15(18-11-19-16)17-9-13-7-4-8-22-13/h1-3,5-6,10-11,13H,4,7-9H2,(H,17,18,19) |
InChI Key |
TVPJXDKGYSDAKK-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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